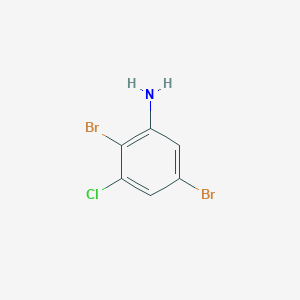
2,5-Dibromo-3-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-3-chloroaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of two bromine atoms and one chlorine atom attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-chloroaniline typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of an aromatic compound followed by reduction to form an amine, and subsequent halogenation to introduce bromine and chlorine atoms . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromo-3-chloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki cross-coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium for coupling reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-3-chloroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-3-chloroaniline involves its interaction with specific molecular targets. The halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, which are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2,5-Dibromo-3-chloroaniline is unique due to the specific arrangement of bromine and chlorine atoms on the aniline ring This unique structure imparts distinct chemical properties and reactivity compared to other halogenated anilines
Eigenschaften
Molekularformel |
C6H4Br2ClN |
|---|---|
Molekulargewicht |
285.36 g/mol |
IUPAC-Name |
2,5-dibromo-3-chloroaniline |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-1-4(9)6(8)5(10)2-3/h1-2H,10H2 |
InChI-Schlüssel |
UWOIQFBMGCLNNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)Br)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride](/img/structure/B13005677.png)
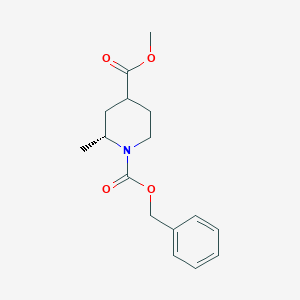


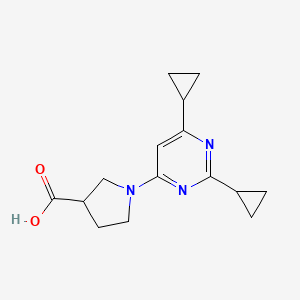
![N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide](/img/structure/B13005701.png)

![2-(Methylthio)-N-(2-(4-nitrophenoxy)ethyl)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13005718.png)
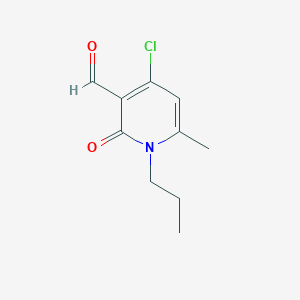
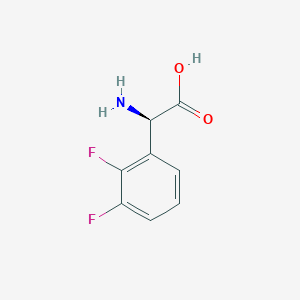
![3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13005736.png)
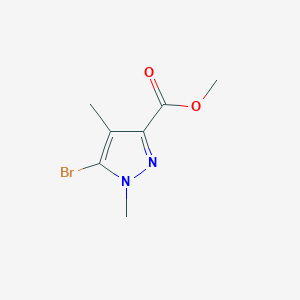

![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13005762.png)
